molecular formula C14H17Cl2NO3 B5651966 3,5-dichloro-N-(1,4-dioxan-2-ylmethyl)-N,4-dimethylbenzamide

3,5-dichloro-N-(1,4-dioxan-2-ylmethyl)-N,4-dimethylbenzamide

Cat. No. B5651966
M. Wt: 318.2 g/mol
InChI Key: TXPOVIVYMLTRIM-UHFFFAOYSA-N
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Description

"3,5-dichloro-N-(1,4-dioxan-2-ylmethyl)-N,4-dimethylbenzamide" is a compound that may be studied for its unique chemical structure, involving a benzamide core with chloro, dimethyl, and dioxan substituents. Such compounds are often explored for their potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, including acylation, chlorination, and the use of reagents like THF for the preparation of benzamide derivatives. Optimization of process conditions, such as reaction temperature and reagent ratios, is crucial for achieving desired yields and purities (Zhang Zho, 2014).

Molecular Structure Analysis

Molecular structure determination often employs techniques like single-crystal X-ray diffraction and DFT calculations. These methods help in understanding the influence of intermolecular interactions on molecular geometry, including bond lengths, angles, and dihedral angles, providing insights into the compound's stability and reactivity (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Compounds with benzamide functionalities can undergo various chemical reactions, including reductive chemistry, which plays a significant role in their selective toxicity and potential as drug candidates. The reductive behavior is often influenced by specific substituents, making these compounds subjects of interest in medicinal chemistry (B. Palmer et al., 1995).

Physical Properties Analysis

The physical properties, such as hydration states and solvation effects, can be studied using infrared spectral analysis. This analysis helps in understanding the behavior of compounds in different solvent compositions, which is crucial for their application in various solvents and reaction conditions (Mitsue. Kobayashi & R. Matsushita, 1990).

properties

IUPAC Name

3,5-dichloro-N-(1,4-dioxan-2-ylmethyl)-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO3/c1-9-12(15)5-10(6-13(9)16)14(18)17(2)7-11-8-19-3-4-20-11/h5-6,11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPOVIVYMLTRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)N(C)CC2COCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-N-(1,4-dioxan-2-ylmethyl)-N,4-dimethylbenzamide

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